![molecular formula C12H11NO3 B2910437 5-[(Phenylamino)methyl]furan-2-carboxylic acid CAS No. 858249-56-6](/img/structure/B2910437.png)
5-[(Phenylamino)methyl]furan-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
The mechanism of action of 5-[(Phenylamino)methyl]furan-2-carboxylic acid is not yet fully understood, but it is thought to involve inhibition of key enzymes involved in cell proliferation and survival. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication, and may also inhibit other enzymes involved in DNA synthesis and repair.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been found to have anti-inflammatory activity, and may have potential as an anti-inflammatory agent.
実験室実験の利点と制限
One advantage of using 5-[(Phenylamino)methyl]furan-2-carboxylic acid in lab experiments is its potential as a novel anticancer or antimicrobial agent. Additionally, it is a relatively simple compound to synthesize, and can be produced in moderate yields using various methods. However, one limitation is that its mechanism of action is not yet fully understood, and more research is needed to determine its potential applications and limitations.
将来の方向性
There are several future directions for research on 5-[(Phenylamino)methyl]furan-2-carboxylic acid, including further studies on its mechanism of action, potential applications in drug discovery, and optimization of synthesis methods to improve yield and purity. Additionally, more research is needed to determine its potential as an anti-inflammatory agent, and its effects on other physiological processes. Overall, this compound is a promising compound for scientific research, and has the potential to lead to the development of new drugs and therapies for various diseases.
合成法
There are several methods for synthesizing 5-[(Phenylamino)methyl]furan-2-carboxylic acid, including the reaction of furan-2-carboxylic acid with phenylhydrazine and formaldehyde in the presence of a catalyst, or the reaction of furan-2-carboxylic acid with phenylhydrazine and paraformaldehyde in the presence of a strong acid. The yield of the product varies depending on the method used, but it is typically around 50-60%.
科学的研究の応用
5-[(Phenylamino)methyl]furan-2-carboxylic acid has been found to have potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. It has been shown to have activity against various cancer cell lines, and may have potential as an anticancer agent. Additionally, it has been found to have antibacterial and antifungal activity, and may have potential as an antimicrobial agent.
Safety and Hazards
While specific safety and hazard information for 5-[(Phenylamino)methyl]furan-2-carboxylic acid is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
特性
IUPAC Name |
5-(anilinomethyl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-12(15)11-7-6-10(16-11)8-13-9-4-2-1-3-5-9/h1-7,13H,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEKDCSMDYIBRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC=C(O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbonitrile](/img/structure/B2910354.png)
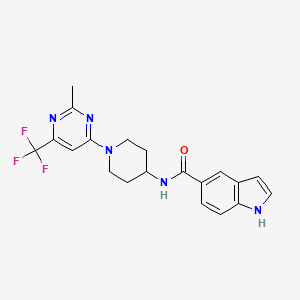

![Bicyclo[3.2.1]octan-2-ol](/img/structure/B2910359.png)
![2-fluoro-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2910360.png)
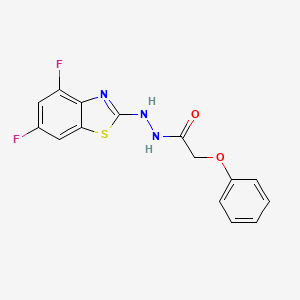
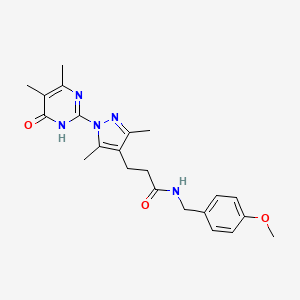
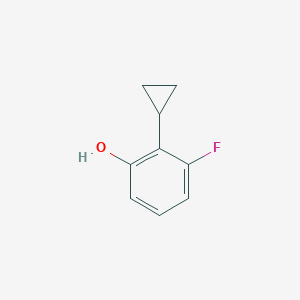
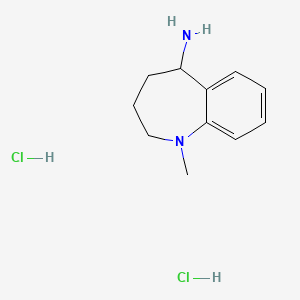
![N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2910372.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-phenethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2910373.png)

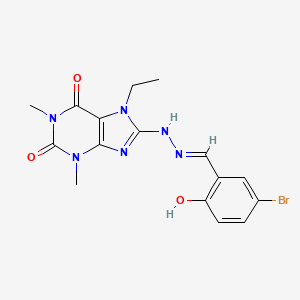
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2910377.png)
